7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
CAS No.: 1273566-66-7
Cat. No.: VC11718235
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester - 1273566-66-7](/images/structure/VC11718235.png)
Specification
CAS No. | 1273566-66-7 |
---|---|
Molecular Formula | C9H8ClN3O2 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | ethyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3 |
Standard InChI Key | RNDPAASLTGBNMJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl |
Canonical SMILES | CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
7-Chloro- triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 1273566-66-7) is a chlorinated triazolopyridine derivative with the molecular formula and a molecular weight of 225.6341 g/mol . Its structure consists of a fused bicyclic system: a pyridine ring condensed with a 1,2,3-triazole moiety. Key substituents include a chlorine atom at the 7-position of the pyridine ring and an ethyl ester group at the 3-position of the triazole ring (Figure 1).
Table 1: Molecular Properties
Property | Value |
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CAS Number | 1273566-66-7 |
Molecular Formula | |
Molecular Weight | 225.6341 g/mol |
Exact Mass | 225.0297 g/mol |
XLogP3 | ~1.8 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
The chlorine atom enhances electrophilic character at the 7-position, while the ethyl ester introduces steric bulk and modulates solubility. Comparative analysis with 7-hydroxymethyl-1,2,3-triazolo[1,5-a]pyridine (CAS 82315-64-8) reveals that replacing the hydroxymethyl group with chlorine increases hydrophobicity, as evidenced by the higher estimated LogP (1.8 vs. 0.22) .
Synthetic Methodologies and Reaction Pathways
While no direct synthesis of 7-chloro- triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is documented in the provided sources, analogous routes for triazolopyridines suggest plausible strategies. A general approach involves cyclocondensation of prefunctionalized pyridine precursors with azide reagents.
Hypothetical Synthesis Based on Pyrazolo[1,5-a]pyridine Analogues
The synthesis of pyrazolo[1,5-a]pyridines reported by provides a template. In their work, 1,3-dicarbonyl compounds react with aminopyridines under acidic, oxidative conditions (acetic acid, O, 130°C). Adapting this method, a potential route could involve:
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Chlorination of Pyridine Precursors: Introduction of chlorine at the 7-position via electrophilic substitution.
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Triazole Ring Formation: Cyclization using an azide source (e.g., NaN) under Cu-catalyzed conditions (Huisgen cycloaddition).
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Esterification: Reaction with ethanol in the presence of a catalyst (e.g., HSO) to form the ethyl ester .
Table 2: Reaction Conditions for Analogous Compounds
Parameter | Value |
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Solvent | Ethanol |
Acid Catalyst | Acetic acid (6 equiv) |
Temperature | 130°C |
Atmosphere | O (1 atm) |
Reaction Time | 18 hours |
Purification typically involves recrystallization from solvents like ethanol or ethyl acetate, yielding crystalline products .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its polar ester group and nonpolar chlorine substituent. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The estimated LogP of 1.8 suggests moderate lipophilicity, suitable for membrane permeability in drug design .
Spectroscopic Data (Predicted)
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